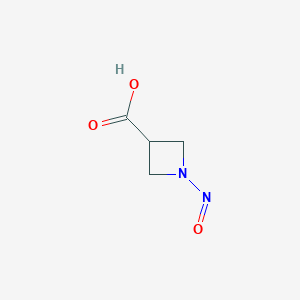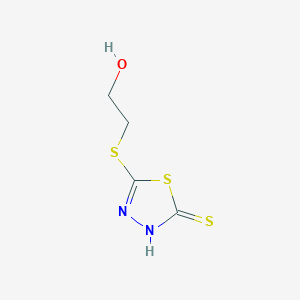![molecular formula C6H14O2Si B6250857 [1-(hydroxymethyl)silolan-1-yl]methanol CAS No. 1228041-68-6](/img/new.no-structure.jpg)
[1-(hydroxymethyl)silolan-1-yl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[1-(hydroxymethyl)silolan-1-yl]methanol is an organosilicon compound with the molecular formula C6H14O2Si This compound features a silolan ring, a type of cyclic siloxane, with two hydroxymethyl groups attached
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1-(hydroxymethyl)silolan-1-yl]methanol typically involves the reaction of silane precursors with formaldehyde under controlled conditions. One common method includes the hydrosilylation of allyl alcohol with a silane compound, followed by oxidation to introduce the hydroxymethyl groups.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts such as platinum or rhodium complexes are often used to facilitate the hydrosilylation reaction, and subsequent purification steps include distillation and crystallization.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form siloxane derivatives. Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reduction reactions can convert the hydroxymethyl groups to methyl groups, using reagents like lithium aluminum hydride.
Substitution: The hydroxyl groups can be substituted with other functional groups through reactions with halides or acid chlorides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids, and catalytic amounts of transition metals.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Thionyl chloride, phosphorus tribromide.
Major Products:
Oxidation: Siloxane derivatives.
Reduction: Methyl-substituted silolan compounds.
Substitution: Various functionalized silolan derivatives.
Scientific Research Applications
Chemistry: In organic synthesis, [1-(hydroxymethyl)silolan-1-yl]methanol is used as a building block for the synthesis of more complex organosilicon compounds
Biology: Research into the biological applications of this compound is ongoing. Its potential as a biocompatible material makes it a candidate for drug delivery systems and biomedical implants.
Medicine: In medicinal chemistry, derivatives of this compound are being explored for their potential as antiviral and anticancer agents. The presence of silicon can enhance the pharmacokinetic properties of these compounds.
Industry: Industrially, this compound is used in the production of silicone-based materials, including sealants, adhesives, and coatings. Its ability to form stable siloxane bonds makes it valuable in creating durable and flexible materials.
Mechanism of Action
The mechanism by which [1-(hydroxymethyl)silolan-1-yl]methanol exerts its effects depends on its application. In chemical reactions, the silicon atom can act as a Lewis acid, facilitating various transformations. In biological systems, the compound’s biocompatibility and ability to interact with biological molecules are key factors. The hydroxymethyl groups can form hydrogen bonds, influencing the compound’s interaction with enzymes and receptors.
Comparison with Similar Compounds
Tetramethylsilane: A simpler organosilicon compound used as a standard in NMR spectroscopy.
Trimethylsilanol: Another organosilicon compound with a single hydroxyl group.
Dimethylsilanediol: Contains two hydroxyl groups attached to silicon, similar to [1-(hydroxymethyl)silolan-1-yl]methanol but lacks the cyclic structure.
Uniqueness: this compound is unique due to its cyclic siloxane structure combined with two hydroxymethyl groups. This combination provides distinct chemical properties, such as enhanced stability and reactivity, making it valuable for specialized applications in both research and industry.
Properties
CAS No. |
1228041-68-6 |
|---|---|
Molecular Formula |
C6H14O2Si |
Molecular Weight |
146.3 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




